
3-Methyl-5-propoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a methyl group at the third position, a propoxy group at the fifth position, and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-propoxythiophene-2-carboxylic acid involves several steps:
Acetalation: 3-Methyl-thiophene-2-carbaldehyde is acetalated in an alcohol solvent.
Iodination: The acetalated product is iodinated in a non-protic polar or hydrocarbon solvent.
Hydrolysis: The iodinated product is treated with water to yield 5-iodo-3-methyl-thiophene-2-carbaldehyde.
Oxidation: The aldehyde is oxidized to 5-iodo-3-methyl-thiophene-2-carboxylic acid in a ketone solvent.
Ullmann Coupling: The carboxylic acid undergoes Ullmann coupling with an alkali metal propoxide salt using a copper catalyst in propanol to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.
Major Products:
Oxidation: 3-Methyl-5-propoxy-thiophene-2-carboxylic acid can be converted to 3-Methyl-5-propoxy-thiophene-2-carboxaldehyde.
Reduction: The compound can be reduced to 3-Methyl-5-propoxy-thiophene-2-methanol.
Substitution: Various substituted thiophenes can be synthesized depending on the substituent introduced.
Scientific Research Applications
3-Methyl-5-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.
Industry: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Methyl-5-propoxythiophene-2-carboxylic acid varies depending on its application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl and propoxy groups, making it less hydrophobic and potentially less biologically active.
3-Methylthiophene-2-carboxylic acid: Similar but lacks the propoxy group, which may affect its solubility and reactivity.
5-Propoxythiophene-2-carboxylic acid: Similar but lacks the methyl group, which may influence its electronic properties and biological activity.
Uniqueness: 3-Methyl-5-propoxythiophene-2-carboxylic acid is unique due to the presence of both the methyl and propoxy groups, which can significantly influence its chemical reactivity, solubility, and biological activity. These functional groups make it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-methyl-5-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3S/c1-3-4-12-7-5-6(2)8(13-7)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
XAOJMTRGEZJSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(S1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


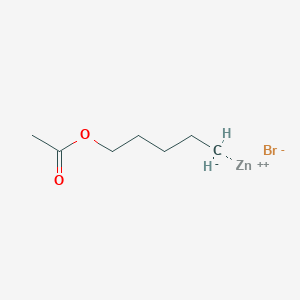

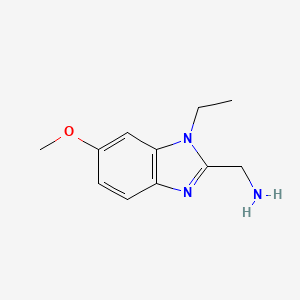
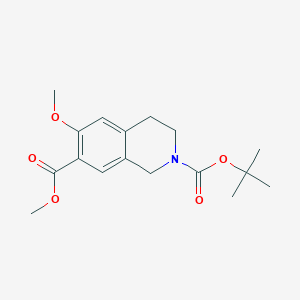
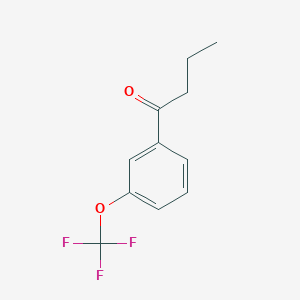
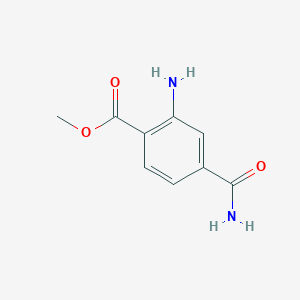
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
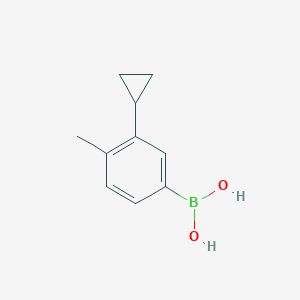

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)




